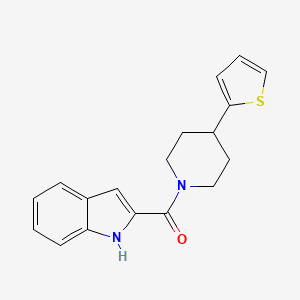

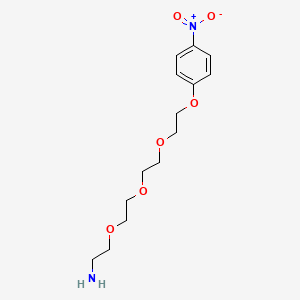

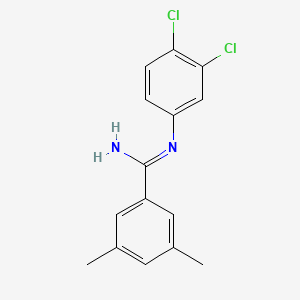

![molecular formula C17H16N4O3S B2489366 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173361-19-7](/img/structure/B2489366.png)

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of complex organic compounds, particularly those containing pyrazole and thiazole moieties, plays a critical role in the development of new materials and pharmaceutical agents. These compounds are often synthesized for their unique chemical and physical properties, which can include antimicrobial and anticancer activities.

Synthesis Analysis

Pyrazole derivatives are typically synthesized through cyclocondensation reactions, involving the reaction of hydrazines with 1,3-dicarbonyl compounds. An example involves the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, indicating a multi-step synthesis process with potential for generating a wide variety of functionalized compounds (Abdel‐Aziz et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, revealing details such as crystal system, space group, and molecular conformation. For instance, compounds with pyrazole and benzothiazole units have been characterized to show specific conformational structures stabilized by intermolecular hydrogen bonds and π-π stacking interactions, providing insights into the potential molecular geometry of the target compound (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and thiazole derivatives can include nucleophilic substitution, cycloaddition, and redox reactions. These reactions often yield compounds with significant biological activity, demonstrating the chemical versatility and reactivity of these frameworks. For example, the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties involved reactions that afforded compounds with notable antimicrobial and antiproliferative activities (Mansour et al., 2020).

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Activity

- Antibacterial Agents : The compound's analogs show promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent (Palkar et al., 2017).

- Antimicrobial Properties : Thiazole derivatives, including compounds structurally similar to the one , exhibit significant antimicrobial activities, offering a potential avenue for developing new antimicrobial agents (Mansour et al., 2020).

Crystal Structure Analysis

- Structural Insights : The crystal and molecular structure studies of related compounds provide valuable insights into their stability and interactions, crucial for understanding their biological activities (Prabhuswamy et al., 2016).

Anticancer Potential

- Anticancer Evaluation : Some thiazole derivatives show potential in anticancer studies, suggesting the possibility of exploring the compound for similar activities (Talupur et al., 2021).

Chemotherapeutic Research

- Antitumor Agents : Related compounds have shown promise as antitumor agents in various studies, hinting at the potential use of this compound in cancer therapy (Basavarajaiah et al., 2008).

Photophysical Properties

- Fluorescent Chemosensors : Some derivatives of this compound class have been used as chemosensors, highlighting their photophysical properties and potential application in sensing technologies (Khan, 2020).

Molecular Docking and Computational Studies

- Molecular Docking Analysis : Computational studies, including molecular docking, have been conducted on similar compounds, offering insights into their interaction with biological targets, which is essential for drug design (Shanmugapriya et al., 2021).

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-5-10-21-14-12(23-3)6-7-13(24-4)15(14)25-17(21)19-16(22)11-8-9-18-20(11)2/h1,6-9H,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHKUXWPRNSBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

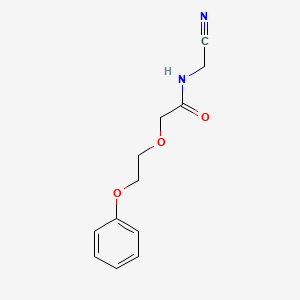

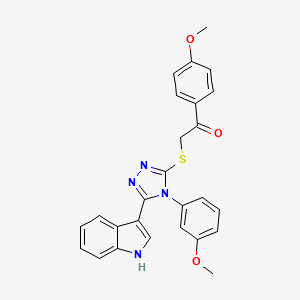

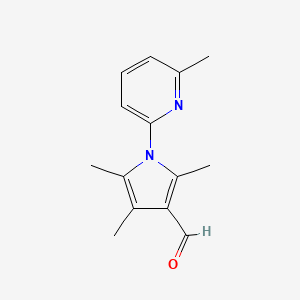

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)